Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)- Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)-
Brand Name: Vulcanchem
CAS No.: 62335-85-7
VCID: VC18419784
InChI: InChI=1S/C20H25ClN4O4S/c1-4-25(5-2)15-6-8-19(20(12-15)22-14(3)27)24-23-18-9-7-16(13-17(18)21)30(28,29)11-10-26/h6-9,12-13,26H,4-5,10-11H2,1-3H3,(H,22,27)
SMILES:
Molecular Formula: C20H25ClN4O4S
Molecular Weight: 453.0 g/mol

Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)-

CAS No.: 62335-85-7

Cat. No.: VC18419784

Molecular Formula: C20H25ClN4O4S

Molecular Weight: 453.0 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)- - 62335-85-7

Specification

CAS No. 62335-85-7
Molecular Formula C20H25ClN4O4S
Molecular Weight 453.0 g/mol
IUPAC Name N-[2-[[2-chloro-4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]-5-(diethylamino)phenyl]acetamide
Standard InChI InChI=1S/C20H25ClN4O4S/c1-4-25(5-2)15-6-8-19(20(12-15)22-14(3)27)24-23-18-9-7-16(13-17(18)21)30(28,29)11-10-26/h6-9,12-13,26H,4-5,10-11H2,1-3H3,(H,22,27)
Standard InChI Key XPWGSPNJAXRAGP-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)CCO)Cl)NC(=O)C

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is N-[2-[[2-chloro-4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]-5-(diethylamino)phenyl]acetamide . Its structure comprises three distinct regions:

  • Acetamide backbone: A central acetamide group (CH₃CONH-) linked to an aromatic ring.

  • Azo bridge: A diazenyl (-N=N-) group connecting two aromatic systems.

  • Substituents:

    • A chlorine atom at the 2-position of the phenyl ring.

    • A 2-hydroxyethylsulfonyl group (-SO₂C₂H₄OH) at the 4-position.

    • A diethylamino group (-N(C₂H₅)₂) at the 5-position of the adjacent phenyl ring .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.62335-85-7
Molecular FormulaC₂₀H₂₅ClN₄O₄S
Molecular Weight453.0 g/mol
IUPAC NameN-[2-[[2-chloro-4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]-5-(diethylamino)phenyl]acetamide
SMILESCCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)CCO)Cl)NC(=O)C

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically follows a diazotization-coupling sequence:

  • Diazotization: A primary aromatic amine (e.g., 2-chloro-4-((2-hydroxyethyl)sulfonyl)aniline) reacts with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.

  • Coupling Reaction: The diazonium salt undergoes electrophilic substitution with a coupling agent, such as N-(5-(diethylamino)phenyl)acetamide, in a weakly alkaline medium (pH 7–9). This step forms the azo (-N=N-) linkage .

Optimization Parameters

  • Temperature: Maintaining low temperatures (0–10°C) during diazotization prevents premature decomposition of the diazonium salt.

  • Solvent System: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields >95% purity .

Applications and Industrial Relevance

Dye Intermediate

The compound is classified under Harmonized Tariff Schedule (HTS) codes for dye intermediates, eligible for duty-free treatment in specific jurisdictions . Its azo group enables conjugation with textile fibers, while the sulfonyl moiety improves water solubility, critical for dye dispersion .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in non-polar media (e.g., hexane).

  • Thermal Stability: Decomposes above 250°C, with a melting point unrecorded in literature.

Spectroscopic Data

  • UV-Vis: λₘₐₐ ≈ 480 nm (azo group π→π* transition) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 1.1 (t, 6H, -N(C₂H₅)₂), δ 2.0 (s, 3H, -COCH₃), δ 3.4 (q, 4H, -N(CH₂CH₃)₂) .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

  • Biological Screening: Evaluate antitumor and antibacterial efficacy in vitro.

  • Environmental Impact: Assess biodegradability and ecotoxicology in aquatic systems.

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